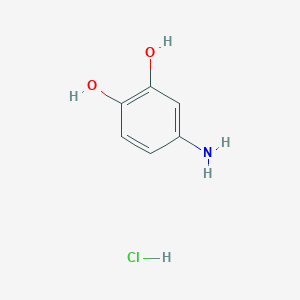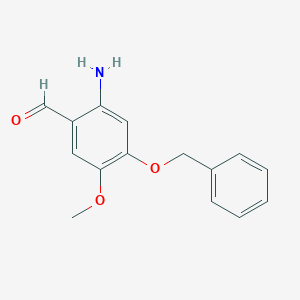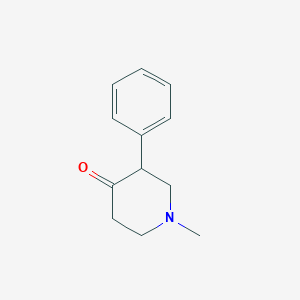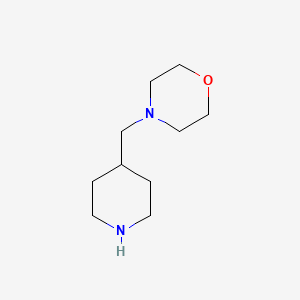![molecular formula C8H9N5O2 B1281486 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 70371-55-0](/img/structure/B1281486.png)
5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Overview
Description
5-Amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione consists of two fused pyrimidine rings . Each ring contains two nitrogen atoms, and there may be a single nitrogen atom at the ring junction .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its structural similarity to nucleobases, which are the building blocks of DNA and RNA. It serves as a potential scaffold for designing novel drugs that can interact with nucleic acids or proteins. For example, derivatives of this compound have been explored for their potential as inhibitors of enzymes like kinases, which are crucial in signaling pathways related to cancer and other diseases .
Material Science
In material science, the compound’s unique structure allows it to be used as a precursor for creating new polymeric materials. These materials could have applications in creating novel coatings, adhesives, or even as components in electronic devices due to their potential conductive properties.
Analytical Chemistry
The compound’s derivatives can be used as standards or reagents in analytical chemistry techniques such as HPLC, LC-MS, and UPLC. Their unique spectral properties allow for the precise quantification and identification of substances in complex mixtures .
Biological Studies
In biological studies, this compound is used to understand the biochemistry of nucleic acids. It can act as an analog to study the mutagenic effects or the replication processes of DNA and RNA, providing insights into genetic diseases and potential therapies .
Chemical Synthesis
It serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity with various reagents allows for the construction of diverse molecular architectures, which are valuable in developing new chemical entities for further research .
Enzyme Mechanism Elucidation
The compound is used to investigate the mechanisms of enzyme action. By acting as a substrate or inhibitor analog, it helps in mapping the active sites and understanding the catalytic processes of enzymes, which is fundamental in designing enzyme inhibitors .
Regioselective Amination Studies
This compound is significant in the study of regioselective amination, which is a critical reaction in organic synthesis. It provides insights into how different substituents affect the selectivity of amination reactions, which is essential for the synthesis of targeted molecules with specific functional groups .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are investigated for their therapeutic potential. They are screened for activity against various diseases, including cancer, viral infections, and metabolic disorders, to find new treatments .
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in dna repair mechanisms .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to dna repair .
Pharmacokinetics
It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been reported to show cytotoxic activities against certain cancer cell lines .
properties
IUPAC Name |
5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-12-6-4(5(9)10-3-11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLHHGAZAMWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=O)N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500219 | |
| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione | |
CAS RN |
70371-55-0 | |
| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)


![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)








